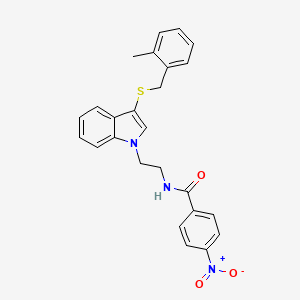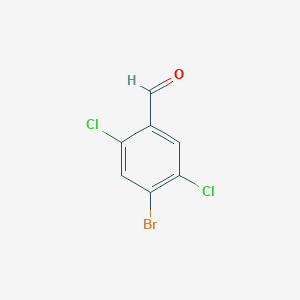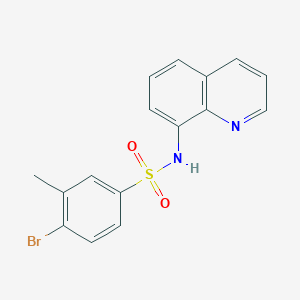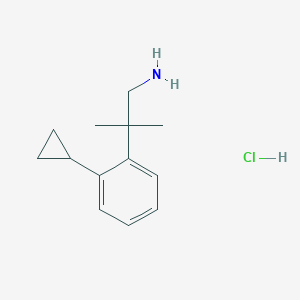
N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide, also known as MI-136, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MI-136 has been shown to have inhibitory effects on various cellular processes, making it a promising candidate for the treatment of various diseases.
作用机制
N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide exerts its inhibitory effects by targeting the microtubule network within cells. This compound binds to tubulin, a protein that is essential for microtubule formation, and disrupts its function. This disruption leads to the inhibition of various cellular processes, including cell proliferation and migration. This compound has also been shown to induce apoptosis by disrupting the microtubule network within cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits cell proliferation, migration, and invasion in various cancer cell lines. This compound has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide is its specificity for tubulin, making it a promising candidate for the treatment of various diseases. This compound has also been shown to have low toxicity in vitro, making it a safe compound for use in scientific research. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for the study of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide. One area of research is the development of this compound analogs with improved solubility and potency. Another area of research is the investigation of the potential therapeutic applications of this compound in vivo, using animal models of disease. Additionally, the combination of this compound with other compounds may enhance its therapeutic effects and reduce potential side effects. Overall, the study of this compound has the potential to lead to the development of novel therapies for a range of diseases.
合成方法
The synthesis of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide involves a series of chemical reactions, starting with the condensation of 2-methylbenzyl mercaptan and 3-bromo-1H-indole. The resulting compound is then reacted with 4-nitrobenzoyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
科学研究应用
N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on various cellular processes, including cell proliferation, migration, and invasion. This compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for the treatment of cancer. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
属性
IUPAC Name |
N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-18-6-2-3-7-20(18)17-32-24-16-27(23-9-5-4-8-22(23)24)15-14-26-25(29)19-10-12-21(13-11-19)28(30)31/h2-13,16H,14-15,17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTVGDKNCFJFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2932017.png)
![8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2932019.png)



![2-chloro-N-({4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2932026.png)
![N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide](/img/structure/B2932027.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)



![5-(4-methoxyphenyl)-3-(pyridin-3-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2932037.png)
